Kuwanol C
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Overview
Description
Kuwanol C is a flavonoid compound found in the root barks of Morus alba L . It is a natural product with potential biological activity .
Synthesis Analysis
The synthesis of this compound involves a biosynthesis-inspired asymmetric Diels-Alder cycloaddition mediated by a chiral ligand/boron Lewis acid. This process also involves a regioselective Schenck ene reaction, reduction, and dehydration to realize a biomimetic dehydrogenation for generation of the required diene precursor .Molecular Structure Analysis
This compound has a molecular formula of C25H26O6 . It is a flavone with two isopentenyl groups at positions 3 and 8 .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 422.47 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Neuroprotective and Anti-Inflammatory Effects : Kuwanol C from Cudrania tricuspidata has shown neuroprotective and anti-inflammatory effects mediated by Heme Oxygenase-1 in HT22 hippocampal cells, RAW264.7 macrophage, and BV2 microglia. It inhibits glutamate-induced oxidative injury, reduces levels of inflammatory mediators, and attenuates p65 DNA binding and translocation into the nucleus in cells stimulated by lipopolysaccharides (Wonmin Ko et al., 2020).
Potential in Treating Tuberculosis : this compound, along with other Diels-Alder-type adducts from Morus nigra, has been identified as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B, a target for new anti-tuberculosis drugs (A. Mascarello et al., 2018).
Synthesis Approaches : The synthesis of various Kuwanol compounds, including Kuwanol A and Kuwanol E, has been achieved through methods like asymmetric Diels-Alder cycloaddition. These syntheses are important for the study and potential therapeutic applications of these compounds (Lei Gao et al., 2016); (Valentina Iovine et al., 2016).
Antibacterial Effects Against Oral Pathogens : Kuwanol G, a related compound, has been found to be an effective antibacterial agent against Streptococcus mutans and other cariogenic bacteria, showing potential for dental care applications (K. M. Park et al., 2003).
Mechanism of Action
Target of Action
Kuwanol C is a prenylated flavone originally isolated from Morus alba . It has been found to have diverse biological activities, including antioxidant, antibacterial, antiproliferative, and neuroprotective properties
Mode of Action
This compound interacts with its targets primarily through its antioxidant activity. It has been shown to scavenge DPPH radicals in a cell-free assay . This suggests that this compound may exert its effects by neutralizing reactive oxygen species, thereby protecting cells from oxidative damage.
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
This compound has been shown to have antibacterial activity against E. coli, S. typhimurium, S. epidermis, and S. aureus . It also inhibits the growth of P388 mouse lymphoma cancer cells . In a mouse model of MPTP-induced Parkinson’s disease, this compound improved motor coordination and decreased neuronal loss in the substantia nigra pars compacta .
Biochemical Analysis
Biochemical Properties
Kuwanol C interacts with various biomolecules in biochemical reactions. It has been reported to exhibit antioxidant, antibacterial, antiproliferative, and neuroprotective properties . For instance, this compound can scavenge DPPH radicals in a cell-free assay . It is also active against several bacterial strains, including E. coli, S. typhimurium, S. epidermis, and S. aureus .
Cellular Effects
This compound has been found to exert significant effects on various types of cells and cellular processes. It inhibits the growth of P388 mouse lymphoma cancer cells . In a mouse model of MPTP-induced Parkinson’s disease, this compound improves motor coordination and decreases neuronal loss in the substantia nigra pars compacta .
Molecular Mechanism
Its diverse biological activities suggest that it may interact with a variety of biomolecules, potentially influencing enzyme activity, binding interactions, and gene expression .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Kuwanol C involves several steps, including protection of the hydroxyl groups, oxidation, and deprotection. The key step in the synthesis is the oxidative cleavage of the double bond in the starting material to form the key intermediate.", "Starting Materials": [ "Kuwanol A", "Sodium periodate", "Sodium metabisulfite", "Methanol", "Chloroform", "Acetic anhydride", "Pyridine", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Protection of hydroxyl groups in Kuwanol A using acetic anhydride and pyridine", "Oxidation of the double bond in the protected intermediate using sodium periodate in water/methanol", "Cleavage of the intermediate using sodium metabisulfite in water/methanol", "Deprotection of the hydroxyl groups using hydrochloric acid in chloroform", "Neutralization of the mixture using sodium hydroxide", "Extraction of the product using chloroform", "Purification of the product using column chromatography" ] } | |
CAS No. |
123702-94-3 |
Molecular Formula |
C25H26O6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
8-(2,4-dihydroxyphenyl)-4-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H26O6/c1-14(2)5-4-8-25(3)13-21(29)18-10-17-20(28)11-22(30-23(17)12-24(18)31-25)16-7-6-15(26)9-19(16)27/h5-7,9-10,12-13,22,26-27,29H,4,8,11H2,1-3H3 |
InChI Key |
NFBQENQRKMAZCZ-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C=C2O1)OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=C(C2=C(O1)C=C3C(=C2)C(=O)CC(O3)C4=C(C=C(C=C4)O)O)O)C)C |
Appearance |
Powder |
Synonyms |
Kuwanol C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for Kuwanol C against KRAS G12D mutant?
A1: While the exact mechanism is not elaborated in the abstracts, the research suggests that this compound, along with other identified bioflavonoids, potentially inhibits KRAS G12D by targeting the protein's switch I and switch II regions. [] These regions are crucial for KRAS activity, and disrupting their conformation could impact the protein's ability to bind GTP and signal downstream.
Q2: What is the reported binding affinity of this compound to KRAS G12D?
A2: The research indicates that this compound exhibits a binding affinity of -8.58 Kcal/mol to the KRAS G12D mutant. [] This binding affinity was determined using molecular docking studies.
Q3: What is the source of this compound?
A3: this compound was originally isolated from the root bark of a mulberry tree that had been redifferentiated from callus tissues. [] This suggests that this compound is a natural product.
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